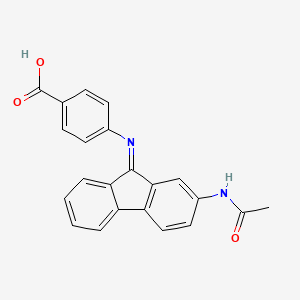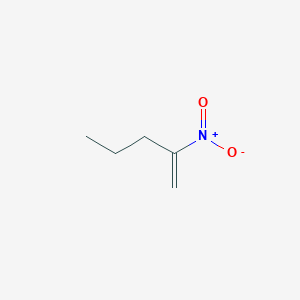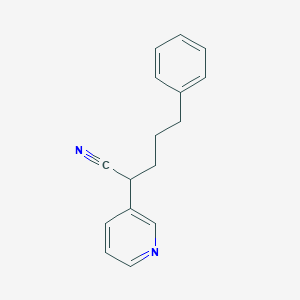
5-Phenyl-2-pyridin-3-ylpentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-2-pyridin-3-ylpentanenitrile is an organic compound with the molecular formula C16H14N2 It features a phenyl group attached to a pentanenitrile chain, which is further connected to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-2-pyridin-3-ylpentanenitrile typically involves the reaction of a pyridine derivative with a phenyl-substituted nitrile. One common method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with a pyridine-3-carboxaldehyde, followed by a nitrile addition reaction .
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes involving palladium or nickel catalysts. These methods often employ cross-coupling reactions, such as the Suzuki-Miyaura coupling, to efficiently produce the desired compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions: 5-Phenyl-2-pyridin-3-ylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Phenyl-2-pyridin-3-ylpentanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-2-pyridin-3-ylpentanenitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s nitrile group can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
2-Phenylpyridine: Shares the pyridine and phenyl structure but lacks the pentanenitrile chain.
3-Phenylpropionitrile: Contains a phenyl and nitrile group but lacks the pyridine ring.
4-Phenylbutyronitrile: Similar nitrile and phenyl groups but with a different chain length.
Uniqueness: 5-Phenyl-2-pyridin-3-ylpentanenitrile is unique due to its combination of a pyridine ring, phenyl group, and pentanenitrile chain, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
6529-54-0 |
|---|---|
Fórmula molecular |
C16H16N2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
5-phenyl-2-pyridin-3-ylpentanenitrile |
InChI |
InChI=1S/C16H16N2/c17-12-15(16-10-5-11-18-13-16)9-4-8-14-6-2-1-3-7-14/h1-3,5-7,10-11,13,15H,4,8-9H2 |
Clave InChI |
MVZDWTRYWJKZKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCC(C#N)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14741574.png)
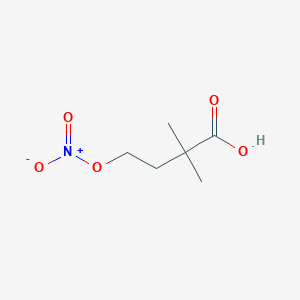
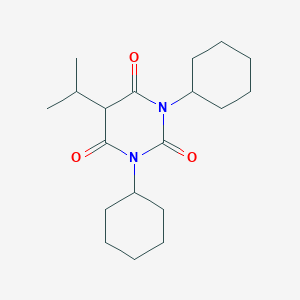
![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)

![[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14741611.png)
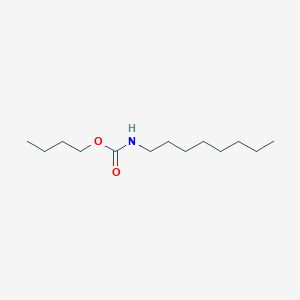
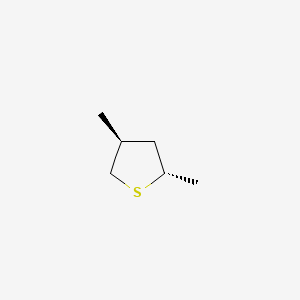

![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14741634.png)

